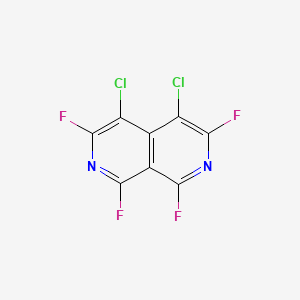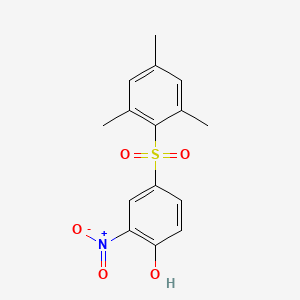
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol is an organic compound that features a nitro group, a sulfonyl group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of 2,4,6-trimethylbenzene using a mixture of nitric acid and sulfuric acid to introduce the nitro group. This is followed by sulfonation to attach the sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are used for nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol .
Aplicaciones Científicas De Investigación
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The phenol group can participate in hydrogen bonding and other interactions with biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrophenol: Similar structure but lacks the sulfonyl and trimethylbenzene groups.
4-Nitrophenol: Similar structure but lacks the sulfonyl and trimethylbenzene groups.
2,4,6-Trimethylphenol: Similar structure but lacks the nitro and sulfonyl groups
Uniqueness
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol is unique due to the presence of all three functional groups (nitro, sulfonyl, and phenol) in a single molecule. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
58880-48-1 |
|---|---|
Fórmula molecular |
C15H15NO5S |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
2-nitro-4-(2,4,6-trimethylphenyl)sulfonylphenol |
InChI |
InChI=1S/C15H15NO5S/c1-9-6-10(2)15(11(3)7-9)22(20,21)12-4-5-14(17)13(8-12)16(18)19/h4-8,17H,1-3H3 |
Clave InChI |
OPODRJMNCYIYGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)

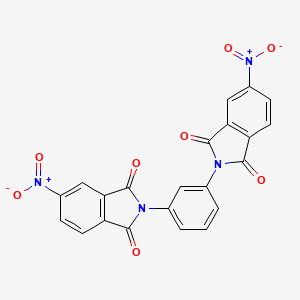
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
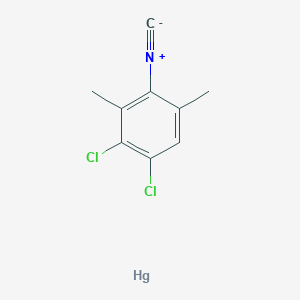

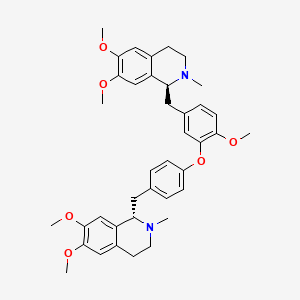
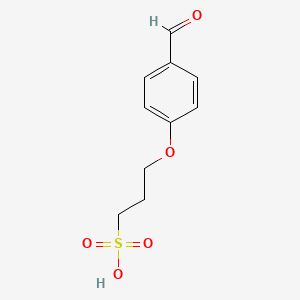

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)
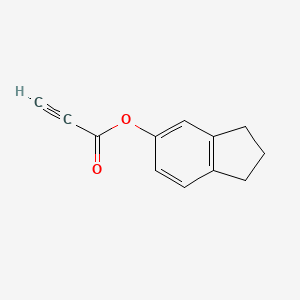
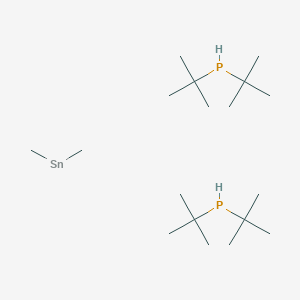
![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)
